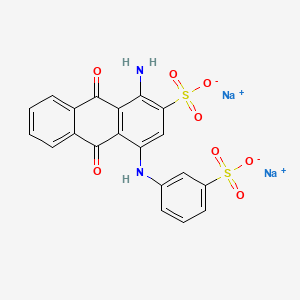
N-(4-Chloro-2-methylphenyl)-5-fluoro-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chloro-2-methylphenyl)-5-fluoro-2-hydroxybenzamide: is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloro, methyl, and fluoro substituent on the benzene ring, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-methylphenyl)-5-fluoro-2-hydroxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methylaniline and 5-fluoro-2-hydroxybenzoic acid as the primary starting materials.
Amidation Reaction: The key step in the synthesis is the amidation reaction, where 4-chloro-2-methylaniline reacts with 5-fluoro-2-hydroxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Chloro-2-methylphenyl)-5-fluoro-2-hydroxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxyl and amide functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation can yield products such as quinones or carboxylic acids.
Reduction Products: Reduction can lead to the formation of alcohols or amines.
Hydrolysis Products: Hydrolysis results in the formation of 4-chloro-2-methylaniline and 5-fluoro-2-hydroxybenzoic acid.
Aplicaciones Científicas De Investigación
N-(4-Chloro-2-methylphenyl)-5-fluoro-2-hydroxybenzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(4-Chloro-2-methylphenyl)-5-fluoro-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cell proliferation.
Comparación Con Compuestos Similares
N-(4-Chloro-2-methylphenyl)-5-fluoro-2-hydroxybenzamide can be compared with other similar compounds, such as:
N-(4-Chloro-2-methylphenyl)-4-hydroxybenzamide: This compound lacks the fluoro substituent, which may result in different chemical and biological properties.
4-Chloro-2-methylaniline: This compound is a precursor in the synthesis of this compound and has its own unique applications.
5-Fluoro-2-hydroxybenzoic Acid: This compound is another precursor and is used in various chemical reactions and applications.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
77068-02-1 |
|---|---|
Fórmula molecular |
C14H11ClFNO2 |
Peso molecular |
279.69 g/mol |
Nombre IUPAC |
N-(4-chloro-2-methylphenyl)-5-fluoro-2-hydroxybenzamide |
InChI |
InChI=1S/C14H11ClFNO2/c1-8-6-9(15)2-4-12(8)17-14(19)11-7-10(16)3-5-13(11)18/h2-7,18H,1H3,(H,17,19) |
Clave InChI |
QIFURBGMYXUKGA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=C(C=CC(=C2)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![11H-Indeno[2,1-a]phenanthrene](/img/structure/B13754142.png)
